N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide
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Overview
Description
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide is a chemical compound with a complex structure that includes a pyrrolidine ring, an acetamide group, and a thioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide typically involves the reaction of substituted amines with alkyl cyanoacetates under specific conditions. One common method includes the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield the desired compound . The reaction can be carried out without solvent at room temperature or with stirring at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and pyrrolidine-based molecules. Examples are:
- N-Acetylthiourea
- Acetylthiocarbamide
- 1-Acetyl-2-thiourea
Uniqueness
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-2-5-13-7(3-4-9(13)15)6-8(14)12-10(11)16/h7H,2-6H2,1H3,(H3,11,12,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPIDIWYUDKQPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(CCC1=O)CC(=O)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744003 |
Source
|
Record name | N-Carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936751-11-0 |
Source
|
Record name | N-Carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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